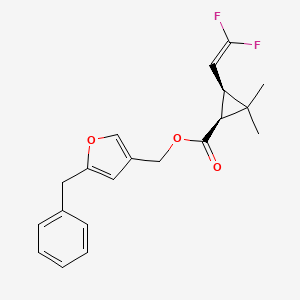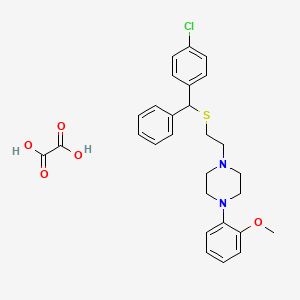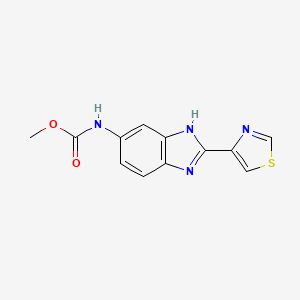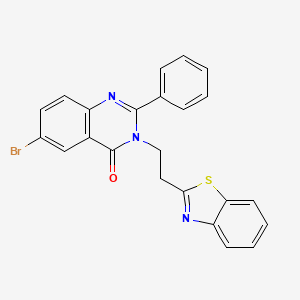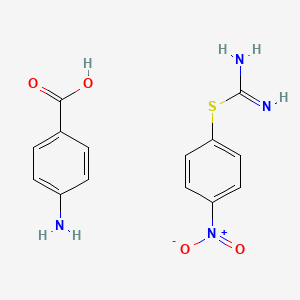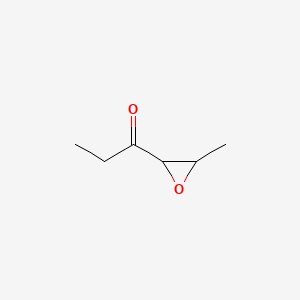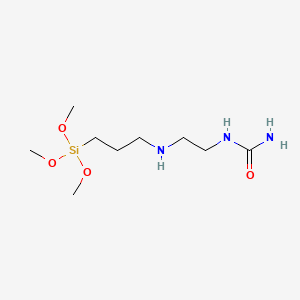
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- is a chemical compound with the molecular formula C9H23N3O4Si. This compound is characterized by the presence of silicon, oxygen, and nitrogen atoms within its structure, making it a unique organosilicon compound. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- typically involves the reaction of appropriate silicon-containing precursors with nitrogen and oxygen-containing reagents. One common method involves the use of silanes and amines under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the compound with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silicon-containing compounds, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of 2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7,10-Bis(hydroxymethyl)-3,3-dimethoxy-2-oxa-7,10-diaza-3-silaundecan-11-ol: A similar compound with hydroxymethyl groups instead of amide groups.
2,5-Bis(hydroxymethyl)-9,9-dimethoxy-10-oxa-2,5-diaza-9-silaundecan-1-ol: Another related compound with different substitution patterns.
Uniqueness
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- is unique due to its specific combination of silicon, oxygen, and nitrogen atoms, as well as its distinct functional groups.
Properties
CAS No. |
23779-33-1 |
|---|---|
Molecular Formula |
C9H23N3O4Si |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
2-(3-trimethoxysilylpropylamino)ethylurea |
InChI |
InChI=1S/C9H23N3O4Si/c1-14-17(15-2,16-3)8-4-5-11-6-7-12-9(10)13/h11H,4-8H2,1-3H3,(H3,10,12,13) |
InChI Key |
QJPPPLJETZSLMG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCCNC(=O)N)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



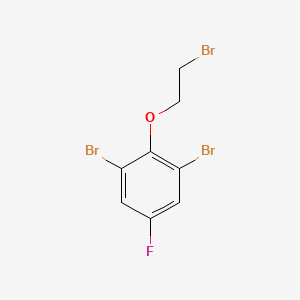
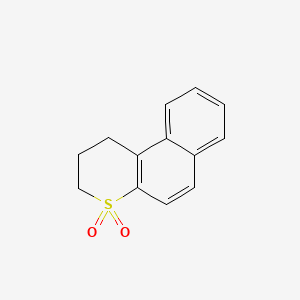
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
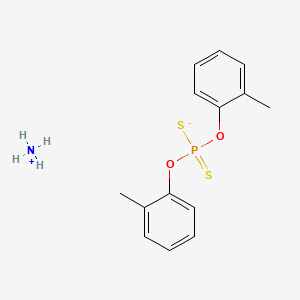

![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

